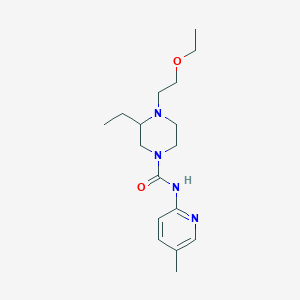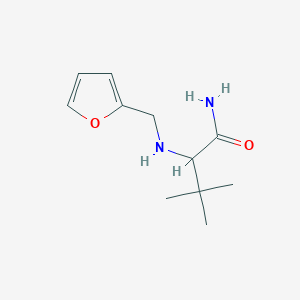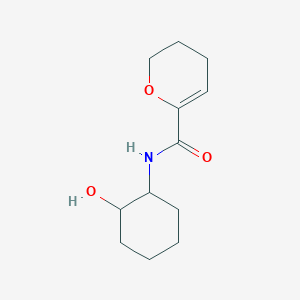
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act through modulation of neurotransmitter systems and ion channels. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to interact with serotonin and dopamine receptors, as well as voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotective effects, vasodilatory effects, and improved blood flow. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has also been shown to modulate neurotransmitter systems and ion channels, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder further research and development.
Orientations Futures
There are several future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, including further exploration of its mechanism of action, optimization of its synthesis method, and development of more targeted and effective therapeutic applications. Additionally, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide may have potential applications in other fields, such as immunology and infectious diseases, which warrant further investigation.
Méthodes De Synthèse
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide can be synthesized via a multi-step process that involves the condensation of 2-ethylpiperazine-1-carboxylic acid with 2-ethoxyethylamine, followed by the addition of 5-methylpyridin-2-ylamine. The resulting product is then purified through recrystallization to obtain 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in its pure form.
Applications De Recherche Scientifique
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been found to have neuroprotective effects and alleviate symptoms of depression and anxiety. In cardiovascular disease, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have vasodilatory effects and improve blood flow.
Propriétés
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-15-13-21(9-8-20(15)10-11-23-5-2)17(22)19-16-7-6-14(3)12-18-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGJMZWSNKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)